![molecular formula C30H20N2 B1457222 9-Phenyl-9H,9'H-[3,3']bicarbazolyl CAS No. 1060735-14-9](/img/structure/B1457222.png)

9-Phenyl-9H,9'H-[3,3']bicarbazolyl

概要

説明

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is an organic compound with the molecular formula C30H20N2 . It has an average mass of 408.493 Da and a monoisotopic mass of 408.162659 Da . It is used as an intermediate in the synthesis of electronic materials, particularly in the production of organic electroluminescent materials for OLED display screens .

Synthesis Analysis

The synthesis of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl involves several steps. One method involves the reaction of 9-phenyl-3,3’-bicarbazolyl with 1-bromo-2-fluorobenzene in the presence of cesium carbonate . The mixture is heated and stirred at 170 °C for 24 hours under an argon atmosphere .Molecular Structure Analysis

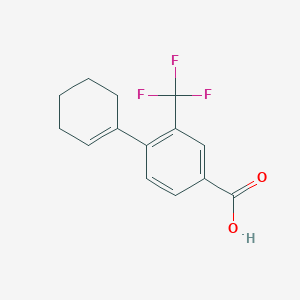

The molecular structure of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl includes a bicarbazole unit with a phenyl group attached . The structure is characterized by the presence of two carbazole units linked through a carbon-carbon bond at the 9-position .Chemical Reactions Analysis

The chemical reactions involving 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are primarily associated with its use as an intermediate in the synthesis of electronic materials . It can undergo various reactions to form different compounds, which can be used in OLED series, such as Thiophene series, Fluorene series, Boronic Acid series, and so on .Physical And Chemical Properties Analysis

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has a predicted boiling point of 685.6±37.0 °C and a predicted density of 1.23±0.1 g/cm3 . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用

Organic Electroluminescent Elements

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl: is a significant player in the field of organic electroluminescent (EL) elements. Its structure, featuring two carbazole rings linked by a phenyl group, imparts excellent hole transport capabilities. This makes it an ideal phosphorescence host material in organic light-emitting diodes (OLEDs). The compound is particularly valuable in phosphorescent organic EL devices, where it contributes to high efficiency and durability .

OLED Display Technology

In the realm of OLED display technology, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl serves as a crucial intermediate for synthesizing electronic materials. Its role in the fabrication of OLED screens is pivotal due to its electroluminescent properties, which are harnessed to create vibrant displays with high luminous efficiency .

Hole-Transport Layer Construction

The compound is utilized within the hole-transport layer of EL devices. This layer is essential for the movement of charge carriers between electrodes, ensuring the efficient operation of the device. The unique electronic properties of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl facilitate optimal hole transport, which is critical for the performance of EL elements .

Synthesis of Organic Electronics

The synthesis process of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is designed to be suitable for industrial production. Its high yield and simplicity in post-processing make it a valuable building block in organic synthesis and materials science, contributing to the advancement of organic electronics .

Photophysical Property Research

Research into the photophysical properties of compounds like 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is crucial for understanding their behavior and interactions with other molecules. This compound’s structure allows for detailed investigation into its electronic environment and its influence on radiative efficiency, which is vital for developing new luminophores .

Advanced Lighting Technologies

The development of advanced lighting technologies benefits from the properties of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl . Its stability as thin films and its ability to confine triplet excitons make it a promising material for creating highly efficient and durable lighting solutions .

作用機序

Target of Action

The primary target of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is the organic electroluminescent (EL) elements, particularly in phosphorescent organic electroluminescent devices . It is used as an intermediate to synthesize electronic materials, such as OLED .

Mode of Action

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is utilized within the hole-transport layer, a crucial component of the device. This layer, intercalated between a pair of electrodes, plays a pivotal role in facilitating the movement of charge carriers, ensuring efficient operation of the device .

Biochemical Pathways

It is known that this compound is used in oled series, such as thiophene series, fluorene series, boronic acid series, and so on .

Pharmacokinetics

It is known that the compound has a boiling point of 6856±370 °C (Predicted) and a density of 123±01 g/cm3 (Predicted) .

Result of Action

The molecular and cellular effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl’s action primarily involve the facilitation of charge carrier movement in organic EL elements, leading to efficient operation of the device .

Action Environment

The action, efficacy, and stability of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . .

Safety and Hazards

将来の方向性

The future directions of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are likely to be influenced by advancements in the field of organic electroluminescent materials and OLED technology. As an intermediate in the synthesis of these materials, its demand may increase with the growing popularity and development of OLED displays .

特性

IUPAC Name |

3-(9H-carbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)26-19-21(15-17-30(26)32)20-14-16-28-25(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTLHQFSIDFAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC=CC=C72 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

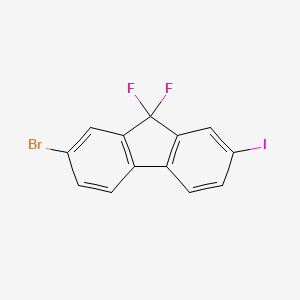

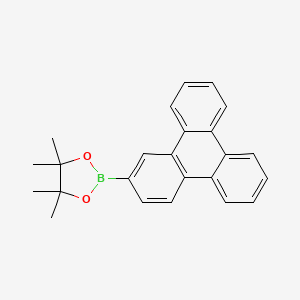

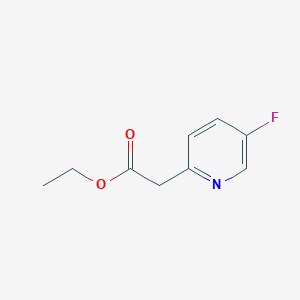

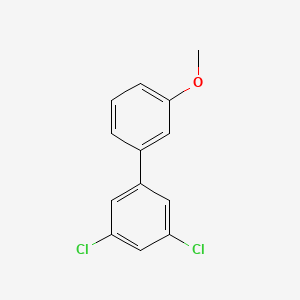

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)

![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)